molecular formula C8H7Br2F B1339853 1,2-Bis(bromomethyl)-4-fluorobenzene CAS No. 55831-04-4

1,2-Bis(bromomethyl)-4-fluorobenzene

Cat. No. B1339853
Key on ui cas rn: 55831-04-4
M. Wt: 281.95 g/mol
InChI Key: BTAKGWBWUAVBGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07446103B2

Procedure details

A solution of benzylamine (64.3 ml) and triethylamine (164 ml) in toluene (1 L) was added to 1,2-bis(bromomethyl)-4-fluorobenzene (164.1 g) (J. Org. Chem., 1988, 53, 1775-9). This mixture was heated to reflux for 4 h under argon. The reaction mixture was then filtered and the solid was washed with toluene (3×150 ml). The filtrate was evaporated in vacuo and the residue dissolved in dichloromethane (1 L). This solution was washed successively with a saturated solution of potassium carbonate (1 L) and water (0.5 L). The organic extract was dried (MgSO4), concentrated to a volume of 0.5 L and cooled in ice. The unwanted precipitate was filtered off and the filtrate evaporated to a residue which was purified by chromatography over silica gel eluting with a gradient of dichloromethane/ethyl acetate to give the title compound (D7) as an oil (49.3 g). MS electrospray (+ion) 228 (MH+). 1H NMR δ (CDCl3): 7.24-7.42 (5H, m), 7.07-7.12 (1H, m), 6.82-6.89 (2H, m), 3.89 (6H, br, s).
Quantity
64.3 mL
Type
reactant
Reaction Step One
Quantity
164 mL
Type
reactant
Reaction Step One
Quantity
164.1 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.Br[CH2:17][C:18]1[CH:23]=[CH:22][C:21]([F:24])=[CH:20][C:19]=1[CH2:25]Br>C1(C)C=CC=CC=1>[CH2:1]([N:8]1[CH2:25][C:19]2[C:18](=[CH:23][CH:22]=[C:21]([F:24])[CH:20]=2)[CH2:17]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
64.3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
164 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
164.1 g
Type
reactant
Smiles
BrCC1=C(C=C(C=C1)F)CBr
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h under argon
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
WASH
Type
WASH
Details
the solid was washed with toluene (3×150 ml)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in dichloromethane (1 L)
WASH
Type
WASH
Details
This solution was washed successively with a saturated solution of potassium carbonate (1 L) and water (0.5 L)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of 0.5 L
TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
FILTRATION
Type
FILTRATION
Details
The unwanted precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to a residue which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography over silica gel eluting with a gradient of dichloromethane/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2=CC=C(C=C2C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 49.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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